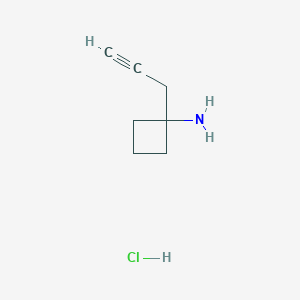![molecular formula C16H13Cl2N5OS B2864160 2-{[bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide CAS No. 893726-43-7](/img/structure/B2864160.png)
2-{[bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-{[bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide” is a chemical substance with the linear formula C31H24Cl2N6OS . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of “2-{[bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide” is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .Aplicaciones Científicas De Investigación
Schiff Bases and Their Applications
Specific Scientific Field
Chemistry, specifically Organic Chemistry and Medicinal Chemistry.
Summary of the Application
Schiff bases, which are similar in structure to your compound, are known for their antimicrobial activity. They are derived from salicylaldehyde and isomeric aminobenzoic acids .
Methods of Application or Experimental Procedures
The Schiff bases are synthesized and their antimicrobial property is tested against clinically important bacteria such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Enterococcus feacalis .
Results or Outcomes
The ortho and meta substituted Schiff bases exhibited better antimicrobial activity .
Polymer Flooding in Heavy Oil Recovery
Specific Scientific Field
Petroleum Engineering and Chemical Engineering.
Summary of the Application
Polymer flooding has become a promising technology for heavy oil recovery .
Methods of Application or Experimental Procedures
Polymers are added to water to lower the water-oil mobility, leading to better sweep efficiency .
Results or Outcomes
Polymer flooding has been technically and economically successful in many Enhanced Oil Recovery (EOR) projects worldwide .
Preparation of Polysulfone Plastics
Specific Scientific Field
Polymer Science and Engineering.
Summary of the Application
Bis(4-chlorophenyl) sulfone, a compound similar to yours, is used as a precursor to prepare polysulfone plastics .
Methods of Application or Experimental Procedures
The compound is used in polymerization with bisphenol-A and bisphenol-S to prepare rigid and temperature resistant polymers .
Results or Outcomes
The resulting polymers, such as PES or Udel, exhibit high rigidity and temperature resistance .
Predatory Academic Publishing
Specific Scientific Field
Academic Publishing and Open-Access Electronic Journals.
Summary of the Application
Scientific Research Publishing (SCIRP) is a publisher of open-access electronic journals, conference proceedings, and scientific anthologies .
Methods of Application or Experimental Procedures
SCIRP publishes fee-based open-access journals (Gold OA). Payments are incurred per article published .
Results or Outcomes
As of December 2014, it offered 244 English-language open-access journals in the areas of science, technology, business, economy, and medicine .
Use of Apps in Research
Specific Scientific Field
Information Technology and Research.
Summary of the Application
Various online tools and software applications (apps) have made researchers’ lives easier .
Methods of Application or Experimental Procedures
Apps like Trello help researchers keep track of various activities to optimize their productivity .
Results or Outcomes
Trello is a user-friendly app wherein one can create work boards for different projects and populate them with tasks .
Nanotechnology
Specific Scientific Field
Physics, Chemistry, and Engineering.
Summary of the Application
Nanotechnology is the manipulation of matter with at least one dimension sized from 1 to 100 nanometers (nm). At this scale, commonly known as the nanoscale, surface area and quantum mechanical effects become important in describing properties of matter .
Methods of Application or Experimental Procedures
This definition of nanotechnology includes all types of research and technologies that deal with these special properties .
Results or Outcomes
Nanotechnology may be able to create new materials and devices with diverse applications, such as in nanomedicine, nanoelectronics, biomaterials energy production, and consumer products .
Hybrid Chips
Specific Scientific Field
Electronics and Information Technology.
Summary of the Application
Hybrid chips are being developed to make the most advanced square centimeter even more efficient .
Methods of Application or Experimental Procedures
Photonics – which involves sending signals using light – may be the solution. But how can photonic chips be combined with today’s electronic chips? At TU/e, they are pioneering so-called 'hybrid chips’ .
Results or Outcomes
The ideal is to eventually make everything on one chip that has electronic and photonic components on it .
Propiedades
IUPAC Name |
2-[[4,5-bis(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N5OS/c17-11-3-1-10(2-4-11)15-21-22-16(25-9-14(24)20-19)23(15)13-7-5-12(18)6-8-13/h1-8H,9,19H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMTAWRXJZIKEGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NN)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[[3-(2-Fluoro-5-methylphenyl)-6-(4-methylphenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetonitrile](/img/structure/B2864082.png)
![3-(3,4-dichlorophenyl)-1-(4-nitrobenzyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide](/img/structure/B2864084.png)

![(R)-N,N-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/no-structure.png)

![3-[1-(3-Methoxyphenyl)ethyl]pyrrolidine hydrochloride](/img/structure/B2864090.png)
![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)propan-1-one](/img/structure/B2864091.png)



![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(methylthio)nicotinamide](/img/structure/B2864099.png)